molecular formula C15H24BNO3 B13989782 [3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid

[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid

Cat. No.: B13989782
M. Wt: 277.17 g/mol
InChI Key: QJSWKFGPABOGSL-UHFFFAOYSA-N
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Description

[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with tert-butyl and methylamino groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts alkylation and nitration, followed by reduction to introduce the tert-butyl and methylamino groups.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, which involves the reaction of the phenyl ring with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid is unique due to its combination of functional groups, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the tert-butyl and methylamino groups also allows for additional modifications, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

[3-tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid

InChI

InChI=1S/C15H24BNO3/c1-14(2,3)10-7-11(9-12(8-10)16(19)20)15(4,5)13(18)17-6/h7-9,19-20H,1-6H3,(H,17,18)

InChI Key

QJSWKFGPABOGSL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C(=O)NC)C(C)(C)C)(O)O

Origin of Product

United States

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